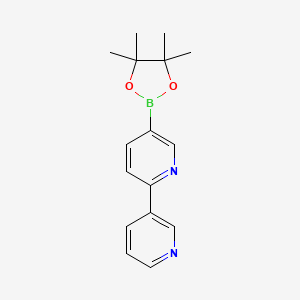

6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester

Description

6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester is a boronate-containing heteroaromatic compound widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing bipyridines and other pharmaceutical intermediates. Its structure features a pyridin-3-yl substituent at the 6-position of the pyridine ring and a pinacol boronate ester at the 3-position. This dual pyridine motif enhances its utility in forming conjugated systems for materials science and drug discovery .

Properties

IUPAC Name |

2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-14(19-11-13)12-6-5-9-18-10-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXQVUCMWYWUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Systems

The reaction proceeds via oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of the halogenated pyridine, followed by transmetalation with the boronic ester and reductive elimination to form the carbon-carbon bond. Key catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, which exhibit high activity in coordinating nitrogen-containing heterocycles.

Example Protocol

-

Substrates : 3-Bromo-6-iodopyridine and pyridin-3-ylboronic acid pinacol ester.

-

Catalyst : Pd(dppf)Cl₂ (0.05 equiv).

-

Base : K₂CO₃ (3.0 equiv).

-

Solvent : 1,4-Dioxane/water (4:1).

-

Conditions : 80°C, 12 hours under nitrogen.

Challenges in Regioselectivity

Competing coupling at alternative halogen sites (e.g., iodine vs. bromine) necessitates careful selection of halogen positions. Protecting group strategies, such as temporary silane or boronate masking, are often required to prevent undesired side reactions.

Miyaura Borylation of Halopyridines

Direct borylation of halogenated pyridines provides a streamlined route to install the boronic ester functionality. This method avoids multi-step sequences by leveraging palladium-mediated halogen replacement.

General Reaction Scheme

Halogenated pyridine (3-bromo-6-(pyridin-3-yl)pyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst:

-

Catalyst : Pd(dppf)Cl₂ (0.1 equiv).

-

Base : KOAc (3.0 equiv).

-

Solvent : 1,4-Dioxane.

-

Temperature : 100°C, 16 hours.

-

Yield : 85–90% (crude), 99% after purification (Table 1).

Table 1: Miyaura Borylation Optimization

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 100 | 16 | 99 |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 24 | 65 |

| Pd(OAc)₂ | K₃PO₄ | DMF | 120 | 8 | 78 |

Directed Ortho-Metallation (DoM) Followed by Borylation

Directed metallation strategies enable precise functionalization of pyridine rings at specific positions. A directing group (e.g., amide, sulfoxide) coordinates to a strong base, facilitating deprotonation and subsequent borylation.

Stepwise Synthesis

-

Directed Metallation :

-

Substrate: 3-Pyridinylamide.

-

Base: LDA (2.2 equiv) at −78°C.

-

Electrophile: B(OMe)₃.

-

-

Pinacol Ester Formation :

-

Quenching with pinacol in acidic methanol.

-

Limitations

-

Sensitivity to steric hindrance at the ortho position.

-

Requires pre-installation and removal of directing groups.

Cycloaddition Approaches

[4+2] Cycloaddition reactions offer an alternative route to construct the pyridine backbone while simultaneously introducing the boronic ester moiety.

Diels-Alder Strategy

Reaction of a boronic ester-containing diene with a nitroso dienophile generates the pyridine ring upon retro-Diels-Alder decomposition.

Example :

Yield : 40–50% (low due to competing side reactions).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. The Miyaura borylation method is favored in industrial settings due to its high atom economy and compatibility with continuous flow reactors.

Case Study: Pilot Plant Synthesis

-

Batch Size : 10 kg of 3-bromo-6-(pyridin-3-yl)pyridine.

-

Catalyst Loading : 0.05 mol% Pd(dppf)Cl₂.

-

Solvent Recovery : 95% 1,4-dioxane recycled via distillation.

-

Purity : >99.5% (HPLC).

Comparative Analysis of Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Coupling: This is the most common reaction involving 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester.

Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed from oxidation reactions.

Hydrocarbons: Formed from protodeboronation reactions.

Scientific Research Applications

Organic Synthesis

The most prominent application of 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester is in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

Table 1: Key Reactions Involving 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic esters. |

| Oxidation | Conversion to boronic acids or other oxidized products. |

| Protodeboronation | Removal of the boronic ester group using bases or acids. |

Biological Applications

In medicinal chemistry, this compound has shown potential as a building block for enzyme inhibitors and receptor antagonists. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols and enzymes, making it a valuable tool in drug design.

Table 2: Biological Activities Associated with Boronic Acids

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibitors of serine proteases and cysteine proteases. |

| Antimicrobial | Potential activity against various bacteria and viruses. |

| Anticancer | Cytotoxic effects on cancer cell lines observed in studies. |

Enzyme Interaction Studies

Research indicates that boronic acids can effectively inhibit enzymes such as serine proteases. A study demonstrated that specific pyridinylboronic acids could inhibit these enzymes, suggesting therapeutic applications in diseases characterized by dysregulated protease activity.

Anticancer Potential

A related compound, 6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester, exhibited promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved interference with critical signaling pathways associated with tumor growth.

Synthetic Applications

The utility of 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling reactions underscores its importance in synthesizing complex organic molecules, potentially leading to novel pharmaceuticals.

Mechanistic Insights

The mechanism of action for boronic acids typically involves reversible covalent bonding with diols or enzymes. For instance, during protease inhibition, boronic acids form stable complexes with the active sites of serine proteases, blocking substrate access and inhibiting enzymatic activity.

Stability and Reactivity

The stability of 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester under physiological conditions is vital for its viability as a drug candidate. Studies suggest that the pinacol ester protects the boronic acid from hydrolysis while enhancing solubility, thereby maintaining reactivity for target interactions.

Mechanism of Action

The primary mechanism of action for 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Findings :

- Electronic Effects : Electron-withdrawing groups (e.g., carbamoyl) reduce electron density at the boron center, slowing cross-coupling kinetics compared to electron-donating groups (e.g., methoxy) .

- Steric Effects : Bulky substituents like piperidine hinder coupling efficiency in sterically demanding substrates but improve selectivity in complex syntheses .

- Solubility: Polar groups (e.g., aminocarbonyl) enhance aqueous solubility, whereas nonpolar substituents (e.g., methyl) improve organic-phase compatibility .

Stability and Handling

- Hydrolysis Resistance : Pinacol esters with aryl substituents (e.g., pyridin-3-yl) are more stable toward hydrolysis than aliphatic analogs (e.g., isopropenylboronic acid pinacol ester) .

- Storage : Most pyridine-boronic esters require refrigeration (0–6°C), but electron-rich derivatives (e.g., methoxy) are less prone to oxidative deboronation .

Biological Activity

6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This compound features two pyridine rings and a boronic acid functional group, which may confer unique reactivity and biological interactions.

Structural Characteristics

The compound can be represented by the following structural formula:

This structure includes:

- Two Pyridine Rings : These contribute to the compound's potential interactions with biological targets.

- Boronic Acid Group : Known for its role in enzyme inhibition and as a versatile building block in organic synthesis.

Table 1: Biological Activities of Boronic Acids

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibitors of serine proteases, cysteine proteases, and others. |

| Antimicrobial | Potential activity against bacteria and viruses. |

| Anticancer | Some derivatives show cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that boronic acids can interact with enzymes like serine proteases. A study demonstrated that certain pyridinylboronic acids could inhibit these enzymes effectively, suggesting potential for therapeutic applications in diseases where protease activity is dysregulated.

- Anticancer Potential : A related compound, 6-(5-Methylpyridin-2-yl)pyridine-3-boronic acid pinacol ester, showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with key signaling pathways involved in tumor growth .

- Synthetic Applications : The compound's utility in Suzuki-Miyaura coupling reactions highlights its importance in synthesizing complex organic molecules, which may lead to the development of new pharmaceuticals .

Mechanistic Insights

The mechanism of action for boronic acids typically involves reversible covalent bonding with diols or enzymes, leading to inhibition or modulation of biological pathways. For instance:

- Protease Inhibition : Boronic acids can form stable complexes with the active sites of serine proteases, thereby blocking substrate access and inhibiting enzymatic activity .

Stability and Reactivity

The stability of 6-(pyridin-3-yl)pyridine-3-boronic acid pinacol ester under physiological conditions is crucial for its viability as a drug candidate. Studies indicate that the pinacol ester protects the boronic acid from hydrolysis, maintaining its reactivity for target interactions while providing enhanced solubility .

Q & A

Basic Questions

Q. What are the optimal storage conditions for 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (nitrogen or argon) at 0–6°C to prevent moisture absorption and oxidative degradation. Avoid exposure to light and humidity, as boronic esters are prone to hydrolysis under acidic or aqueous conditions .

Q. How can the purity of this boronic ester be assessed prior to use in cross-coupling reactions?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for rapid purity assessment (>97% typical for commercial batches). Confirm structural integrity via and NMR spectroscopy, which identifies boronate ester peaks (~1.3 ppm for pinacol methyl groups and ~30 ppm in NMR). LC-MS can detect trace impurities like deboronated byproducts .

Advanced Research Questions

Q. What methodological considerations are critical when designing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer :

- Catalyst System : Use Pd(dppf)Cl (1–5 mol%) or Pd(OAc) with triphenylphosphine (PPh) to stabilize palladium intermediates.

- Solvent/Base : Optimize with THF/HO (3:1) and KPO (3 equiv.) for solubility and activation.

- Reaction Conditions : Maintain 75–90°C under inert atmosphere (N/Ar) for 3–12 hours. Monitor progress via TLC or HPLC .

Q. How do steric and electronic effects of the pyridinyl substituents influence coupling efficiency?

- Methodological Answer :

- Electronic Effects : The electron-deficient pyridinyl ring enhances oxidative addition to Pd(0) but may slow transmetallation.

- Steric Effects : Substituents at the 3-position increase steric hindrance, reducing reactivity with bulky aryl halides. Mitigate by using microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .

Q. What strategies mitigate protodeboronation during coupling reactions with this substrate?

- Methodological Answer :

- Additives : Include 1–2 equiv. of ethylene glycol to stabilize the boronate intermediate.

- pH Control : Avoid strongly basic conditions (pH >10) to prevent deboronation.

- Solvent Choice : Use anhydrous DMF or dioxane to minimize water content .

Q. How can competing side reactions (e.g., homocoupling) be minimized in palladium-catalyzed systems?

- Methodological Answer :

- Oxygen Exclusion : Degas solvents and maintain strict inert atmosphere to suppress Pd-catalyzed homocoupling.

- Ligand Optimization : Increase dppf ligand loading (2:1 Pd:ligand ratio) to suppress off-cycle pathways.

- Stoichiometry : Use 1.2–1.5 equiv. of boronic ester relative to aryl halide to favor cross-coupling .

Q. What analytical techniques are essential for characterizing cross-coupling products derived from this boronic ester?

- Methodological Answer :

- NMR : and NMR to confirm regioselectivity and coupling efficiency.

- HRMS : High-resolution mass spectrometry to validate molecular weight.

- X-ray Crystallography : For unambiguous structural elucidation of crystalline products .

Q. How does the presence of coordinating groups (e.g., pyridinyl nitrogen) affect catalyst turnover?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.